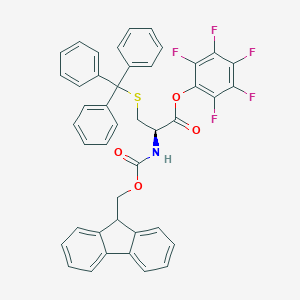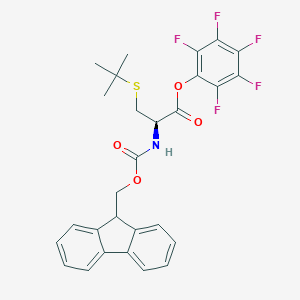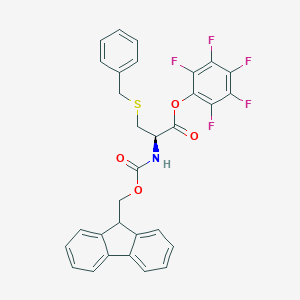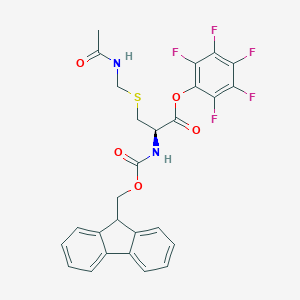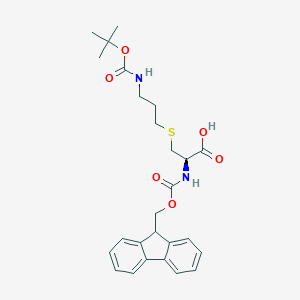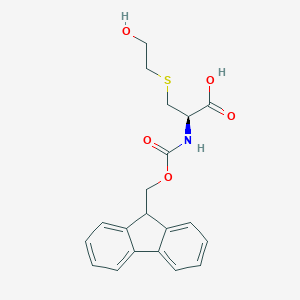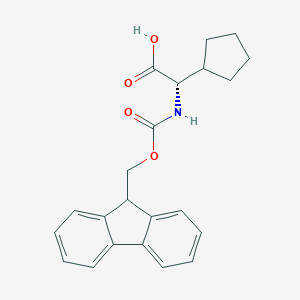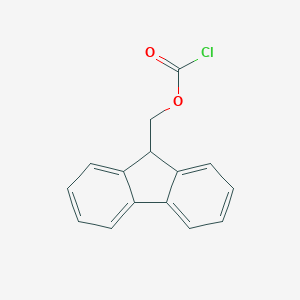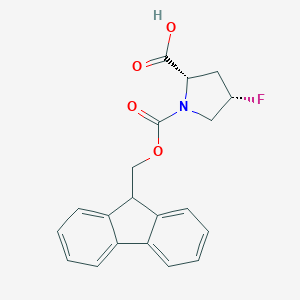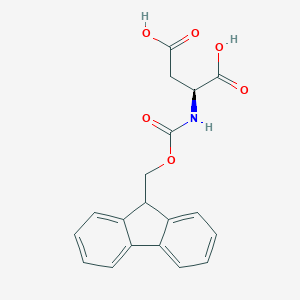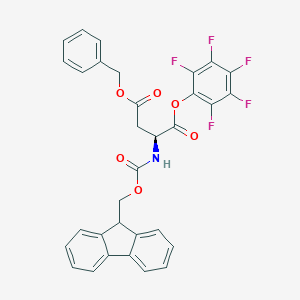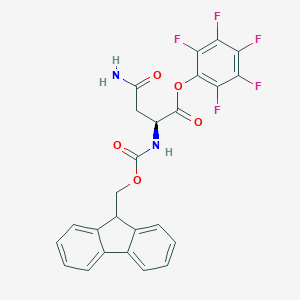
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C22H24N2O6 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Structure
- The molecule 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid and its derivatives are synthesized for various research purposes. For example, the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivative involves this molecule and results in good overall yield (Adamczyk & Reddy, 2001). Another synthesis involves the reaction of N2-tert-butoxycarbonyl-L-2,5-diaminopentanoic acid and N-Fmoc-2-aminoacetaldehyde to form a similar compound (Maity & Strömberg, 2014).
Applications in Material Science and Nanotechnology
- Fmoc variants of amino acids such as 2-(9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid have shown potential in material science and nanotechnology due to their ability to form self-assembled structures under varying concentration and temperature conditions. The study of these self-assembled structures opens avenues for the design of novel architectures in these fields (Kshtriya et al., 2021).
Chemical Interactions and Structural Analysis
- Detailed structural and supramolecular analysis of compounds involving this compound, like N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine, reveals insight into noncovalent interactions and supramolecular synthon patterns. Such studies are crucial for understanding the properties and potential applications of these compounds in biomedical research and industry (Bojarska et al., 2020).
Mécanisme D'action
Target of Action
N-Boc-N’-Fmoc-diaminoacetic acid, also known as Fmoc-alpha-amino-DL-Gly(Boc)-OH, is primarily used in peptide synthesis . The compound’s primary targets are the amino acids that make up the peptide chain .
Mode of Action
The compound interacts with its targets through a process known as peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) groups in the compound serve as protective groups for the amino acids during the synthesis process . These protective groups provide chemical stability and prevent the amino acids from reacting with the external environment .
Biochemical Pathways
The compound affects the peptide synthesis pathway. During this process, the Fmoc and Boc groups are selectively removed, allowing the amino acids to bond and form a peptide chain . The downstream effects include the formation of peptides with specific sequences, which can be used in various biological research and therapeutic applications .
Result of Action
The result of the compound’s action is the formation of a peptide chain with a specific sequence. This peptide can then be used in various research applications, including the study of protein structure and function, the development of new therapeutics, and the production of bioactive peptides .
Action Environment
The action of N-Boc-N’-Fmoc-diaminoacetic acid is influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of peptide synthesis . Additionally, the presence of other chemicals in the reaction mixture can also influence the compound’s efficacy and stability .
Analyse Biochimique
Biochemical Properties
N-Boc-N’-Fmoc-diaminoacetic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during peptide synthesis . The nature of these interactions is largely determined by the compound’s structure, which includes both Boc and Fmoc protecting groups .
Cellular Effects
The effects of N-Boc-N’-Fmoc-diaminoacetic acid on cells and cellular processes are primarily related to its role in peptide synthesis. It can influence cell function by contributing to the production of specific peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-Boc-N’-Fmoc-diaminoacetic acid exerts its effects at the molecular level through its interactions with other biomolecules during peptide synthesis . It can bind to enzymes and proteins, potentially inhibiting or activating them, and can also induce changes in gene expression .
Metabolic Pathways
N-Boc-N’-Fmoc-diaminoacetic acid is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes and cofactors involved in this pathway, and may influence metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of N-Boc-N’-Fmoc-diaminoacetic acid is likely to be determined by its role in peptide synthesis . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)24-18(19(25)26)23-20(27)29-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,23,27)(H,24,28)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCFKRJSLGKRNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373219 |
Source


|
| Record name | N-Boc-N'-Fmoc-diaminoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
176039-39-7 |
Source


|
| Record name | N-Boc-N'-Fmoc-diaminoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

